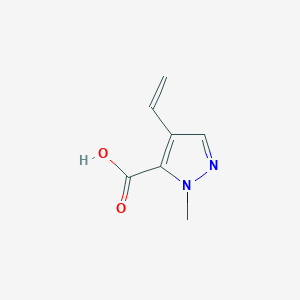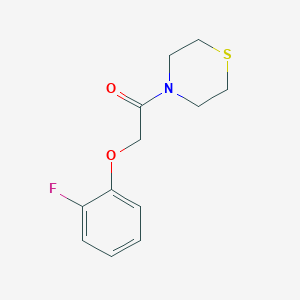
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, also known as FPTK, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. FPTK has been studied extensively for its potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, this compound disrupts the signaling pathways that are critical for the growth and proliferation of cancer cells. This compound has been shown to target specific tyrosine kinases, such as c-Src and Bcr-Abl, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that this compound reduces tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is its specificity for protein tyrosine kinases. This makes it a valuable tool for studying the role of tyrosine kinases in cancer and other diseases. However, this compound also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the activity of natural compounds in the body. Additionally, this compound may have off-target effects that could complicate its use in research.
Future Directions
There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone. One area of interest is the development of more specific inhibitors of protein tyrosine kinases. Another area of interest is the combination of this compound with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be studied for its potential use in the treatment of other diseases beyond cancer, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. It is a potent inhibitor of protein tyrosine kinases, which play a critical role in cell signaling pathways. This compound has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are many potential future directions for research on this compound, which could lead to new insights into its therapeutic potential.
Synthesis Methods
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with thiomorpholine and ethyl chloroformate. The reaction yields a white crystalline solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWIXSIBGSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
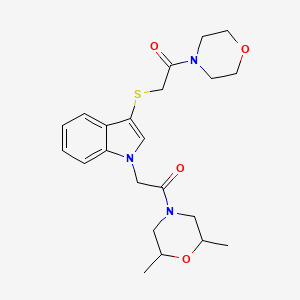
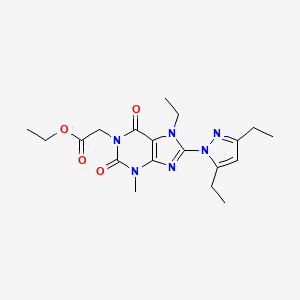
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)


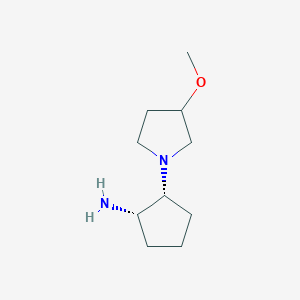
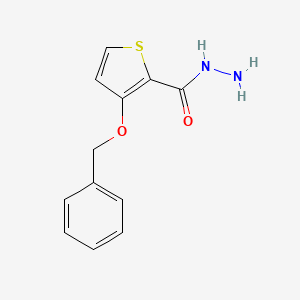
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
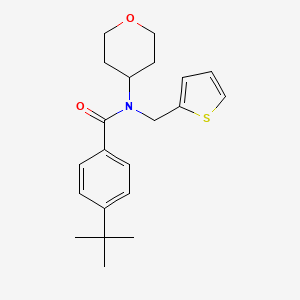
![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2677775.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

